4-(2-Ethoxycarbonylethyl)phenylboronic acid
Overview
Description
Synthesis Analysis
This compound can be synthesized through various methods, including Suzuki-Miyaura coupling, direct arylation, and C-H activation. The Suzuki-Miyaura coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Molecular Structure Analysis
The molecular formula of 4-(2-Ethoxycarbonylethyl)phenylboronic acid is C11H15BO4. The InChI key is PRCOGZNDLWXGHB-UHFFFAOYSA-N.Chemical Reactions Analysis
4-(2-Ethoxycarbonylethyl)phenylboronic acid is widely used in organic synthesis as a reagent, especially in the synthesis of pharmaceuticals and agrochemicals. It is also used as a cross-coupling agent in material science for the production of polymers and liquid crystals.Physical And Chemical Properties Analysis
This compound has a molecular weight of 222.05 g/mol. It is slightly soluble in water but more soluble in organic solvents such as methanol and ethanol. It is stable under normal conditions but can decompose under acidic or basic conditions.Scientific Research Applications
Supramolecular Assemblies
Phenylboronic acids, including derivatives like 4-(2-Ethoxycarbonylethyl)phenylboronic acid, have been utilized in the design and synthesis of supramolecular assemblies. These assemblies exploit the O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2, showcasing the potential for creating centrosymmetric cyclic C–H⋯O hydrogen bonding dimers in crystal structures (Pedireddi & Seethalekshmi, 2004).
Organic Synthesis
Compounds of arylboronic acid, including the targeted compound, have been highlighted for their low toxicity, good thermal stability, compatibility, and functional group insensitivity to water and air. This makes 4-(2-Ethoxycarbonylethyl)phenylboronic acid crucial as an intermediate in organic synthesis (Zhang Da, 2015).
Catalytic Applications
The asymmetric 1,4-addition of phenylboronic acids to alpha,beta-unsaturated ketones, catalyzed by rhodium complexes, demonstrates the role of phenylboronic acid derivatives in catalysis. This process involves a catalytic cycle with phenylrhodium, oxa-pi-allylrhodium, and hydroxorhodium intermediates, highlighting the versatility of boronic acids in asymmetric catalysis (Hayashi et al., 2002).
Materials Science
Phenylboronic acid derivatives have been used in the synthesis of covalent organic frameworks (COFs). These frameworks exhibit high thermal stability, permanent porosity, and high surface areas, making them suitable for a variety of applications including gas storage and separation (Côté et al., 2005).
Biomedical Engineering
In biomedical engineering, phenylboronic acid-containing block copolymers have shown unique sugar- and pH-responsive properties. These properties allow for the critical micellization temperature (CMT) to be tuned, demonstrating potential applications in drug delivery systems and other biomedical applications (Jin et al., 2010).
Safety And Hazards
properties
IUPAC Name |
[4-(3-ethoxy-3-oxopropyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-4,6-7,14-15H,2,5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCOGZNDLWXGHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCC(=O)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397322 | |
Record name | 4-(2-Ethoxycarbonylethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethoxycarbonylethyl)phenylboronic acid | |
CAS RN |
660440-57-3 | |
Record name | 1-Ethyl 4-boronobenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=660440-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Ethoxycarbonylethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Ethoxycarbonylethyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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